molecular formula C11H9F3O2 B8193774 3-Cyclopropyl-5-(trifluoromethoxy)benzaldehyde

3-Cyclopropyl-5-(trifluoromethoxy)benzaldehyde

Cat. No.: B8193774
M. Wt: 230.18 g/mol
InChI Key: TZYGMQQXSISEDW-UHFFFAOYSA-N
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Description

3-Cyclopropyl-5-(trifluoromethoxy)benzaldehyde: is an organic compound with the molecular formula C11H9F3O2 and a molecular weight of 230.19 g/mol . This compound is characterized by the presence of a cyclopropyl group and a trifluoromethoxy group attached to a benzaldehyde core. It is used in various chemical syntheses and research applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method involves the reaction of a suitable benzaldehyde derivative with cyclopropyl and trifluoromethoxy reagents under controlled conditions .

Industrial Production Methods: Industrial production of 3-Cyclopropyl-5-(trifluoromethoxy)benzaldehyde may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 3-Cyclopropyl-5-(trifluoromethoxy)benzaldehyde can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: 3-Cyclopropyl-5-(trifluoromethoxy)benzaldehyde is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it valuable in the development of new chemical entities .

Biology and Medicine: In biological and medicinal research, this compound can be used to study the effects of trifluoromethoxy and cyclopropyl groups on biological activity. It may serve as a building block for the synthesis of potential pharmaceutical agents .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications requiring specific chemical functionalities .

Mechanism of Action

The mechanism of action of 3-Cyclopropyl-5-(trifluoromethoxy)benzaldehyde depends on its specific application. In chemical reactions, the aldehyde group is typically the reactive site, undergoing oxidation, reduction, or substitution reactions. The trifluoromethoxy group can influence the compound’s reactivity and stability by electron-withdrawing effects .

Comparison with Similar Compounds

Uniqueness: 3-Cyclopropyl-5-(trifluoromethoxy)benzaldehyde is unique due to the presence of both the cyclopropyl and trifluoromethoxy groups. This combination imparts distinct chemical and physical properties, making it valuable in various research and industrial applications.

Properties

IUPAC Name

3-cyclopropyl-5-(trifluoromethoxy)benzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9F3O2/c12-11(13,14)16-10-4-7(6-15)3-9(5-10)8-1-2-8/h3-6,8H,1-2H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZYGMQQXSISEDW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CC(=CC(=C2)C=O)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9F3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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